2R,4R-Sacubitril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

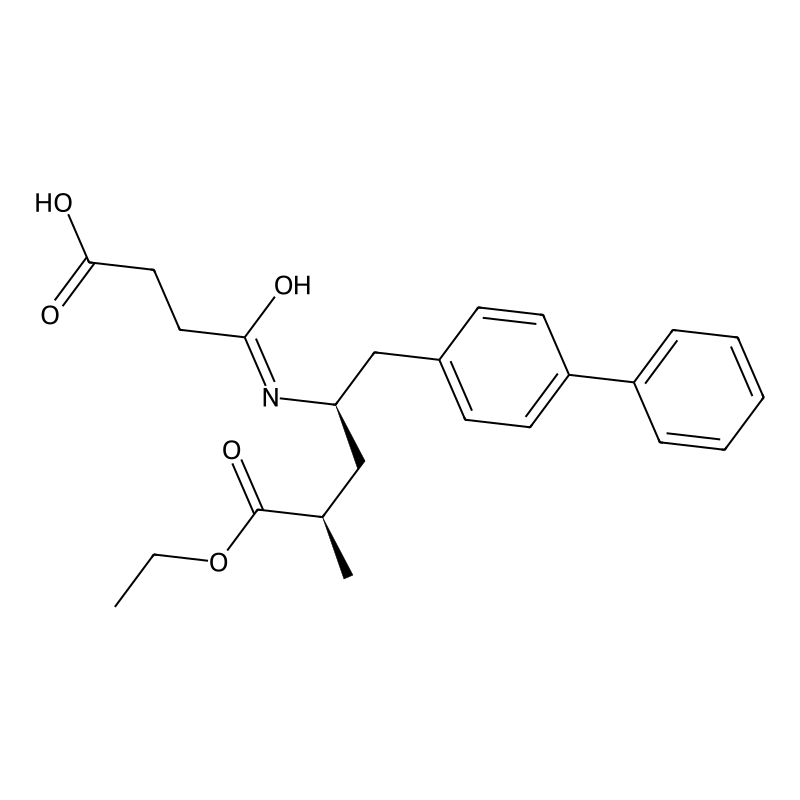

solubility

2R,4R-Sacubitril is a stereoisomer of sacubitril, a compound recognized for its role as a prodrug and a neprilysin inhibitor. The chemical structure of 2R,4R-Sacubitril is characterized by its molecular formula and a molecular weight of approximately 411.49 g/mol. It contains two stereocenters, which contribute to its unique pharmacological properties. The compound is primarily utilized in the treatment of heart failure and hypertension, often in combination with valsartan, to enhance therapeutic efficacy by inhibiting the breakdown of beneficial peptides in the body .

2R,4R-Sacubitril acts as a prodrug for LBQ653, the active metabolite. LBQ653 inhibits neprilysin, an enzyme that degrades natriuretic peptides (NPs) in the body. NPs are hormones that promote sodium excretion and counteract the effects of angiotensin II, a vasoconstrictor. By inhibiting neprilysin, LBQ653 increases levels of NPs, leading to vasodilation, natriuresis (increased sodium excretion), and diuresis (increased urine output), ultimately reducing blood pressure and workload on the heart [].

2R,4R-Sacubitril is not the primary form of Sacubitril used in medicine. Sacubitril, a prodrug of neprilysin inhibitor, is typically used in combination with valsartan to treat chronic heart failure []. However, 2R,4R-Sacubitril exists as a stereoisomer of Sacubitril, meaning it has the same chemical formula but a different spatial arrangement of atoms.

Impurity in Sacubitril drug products:

2R,4R-Sacubitril is mainly studied and recognized as an impurity present in Sacubitril drug products [, ]. During the manufacturing process of Sacubitril, small amounts of 2R,4R-Sacubitril can form as a byproduct. Researchers are interested in understanding the presence and potential impact of this impurity on the overall effectiveness and safety of Sacubitril medications [].

2R,4R-Sacubitril exhibits significant biological activity as a neprilysin inhibitor. Neprilysin is an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. By inhibiting this enzyme, 2R,4R-Sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis—effects that are particularly beneficial in managing heart failure symptoms . The compound's action results in reduced blood pressure and improved cardiovascular outcomes.

The synthesis of 2R,4R-Sacubitril can be achieved through various methods:

- Amine Reaction: The reaction of specific amines with succinic acid anhydride is a common method to produce sacubitril.

- Solvent Extraction: Following the initial reaction, solvents like ethyl acetate and toluene are used for extraction and purification processes to isolate sacubitril with high purity (up to 98%) .

- Crystallization Techniques: Although sacubitril in its free acid form does not crystallize effectively, methods involving the formation of salts with amines can facilitate crystallization for easier handling and dosage formulation .

2R,4R-Sacubitril is primarily used in:

- Cardiovascular Treatments: It is part of the drug combination sacubitril/valsartan (marketed as Entresto), aimed at reducing cardiovascular events in patients with chronic heart failure.

- Hypertension Management: By enhancing natriuretic peptide levels, it helps lower blood pressure effectively.

- Research: Ongoing studies investigate its potential benefits in other cardiovascular conditions and its mechanisms of action .

Interaction studies have shown that 2R,4R-Sacubitril must be carefully managed when used alongside other medications. Notably:

- Combination with Angiotensin Receptor Blockers: It is effective when combined with valsartan but should not be used concurrently with angiotensin-converting enzyme inhibitors due to increased risk of angioedema .

- Metabolic Interactions: The metabolism of sacubitril can be influenced by other drugs that affect esterases or liver enzymes involved in drug clearance .

Several compounds share structural or functional similarities with 2R,4R-Sacubitril. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sacubitril | Prodrug | Neprilysin inhibition | Active metabolite LBQ657 |

| Valsartan | Angiotensin receptor blocker | Blocks angiotensin II receptors | Used in combination therapy |

| Aliskiren | Direct renin inhibitor | Inhibits renin activity | Targets different pathway than neprilysin |

| Enalapril | Angiotensin-converting enzyme inhibitor | Inhibits ACE | Risk of angioedema when combined with neprilysin inhibitors |

2R,4R-Sacubitril’s unique mechanism as a neprilysin inhibitor distinguishes it from other compounds that target different aspects of the renin-angiotensin-aldosterone system or directly inhibit other enzymes involved in blood pressure regulation .

The discovery of 2R,4R-Sacubitril is intertwined with the development of sacubitril/valsartan (Entresto), a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). The journey began in the late 20th century with the identification of natriuretic peptides (NPs) as key regulators of cardiovascular homeostasis. Researchers recognized that inhibiting neprilysin, the enzyme responsible for NP degradation, could enhance their cardioprotective effects. However, standalone neprilysin inhibition risked elevating angiotensin II levels, necessitating dual inhibition of both neprilysin and the renin-angiotensin-aldosterone system (RAAS).

In the early 2000s, Novartis developed LCZ696, a supramolecular complex combining the neprilysin inhibitor prodrug sacubitril and the angiotensin receptor blocker valsartan. Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, while valsartan blocks angiotensin II receptors. During sacubitril’s synthesis, stereoisomers such as 2R,4R-Sacubitril emerged as impurities, necessitating rigorous analytical methods to characterize them. The U.S. Food and Drug Administration (FDA) approved sacubitril/valsartan in 2015, prompting further research into its isomers’ pharmacological and synthetic relevance.

By 2025, advances in stereoselective synthesis enabled the targeted production of 2R,4R-Sacubitril, revealing its utility in quality control and mechanistic studies. This isomer’s identification underscored the importance of stereochemistry in drug efficacy and safety, driving innovations in asymmetric catalysis and chromatographic separation techniques.

Role in Modern Pharmaceutical Chemistry

2R,4R-Sacubitril’s significance lies in its stereochemical properties and synthetic challenges. As a diastereomer of sacubitril, its structure—defined by the (2R,4R) configuration—differs from the active (2R,4S) form, impacting molecular interactions and metabolic pathways.

Synthesis and Stereochemical Control

The synthesis of 2R,4R-Sacubitril involves catalytic hydrogenation of a β,γ-unsaturated amino acid precursor. A pivotal breakthrough occurred when researchers at Dr. Reddy’s Laboratories demonstrated that altering nitrogen-protecting groups (e.g., switching from benzyloxycarbonyl to tert-butoxycarbonyl) reverses facial selectivity during hydrogenation, favoring the 2R,4R configuration. This method achieved a 70% yield with 95% diastereomeric excess, enabling large-scale production.

Table 1: Key Steps in the Stereoselective Synthesis of 2R,4R-Sacubitril

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Precursor Preparation | Chiral resolution of β,γ-ene amino acid | Enantiomerically pure substrate |

| 2 | Hydrogenation | Pd/C, H₂, tert-butoxycarbonyl group | 2R,4R configuration (70% yield) |

| 3 | Deprotection | Acid hydrolysis | Free amine intermediate |

| 4 | Salt Formation | Calcium oxide | Final 2R,4R-Sacubitril calcium salt |

This process contrasts with earlier methods that relied on fractional crystallization to isolate isomers, which was inefficient and low-yield.

Analytical and Quality Control Applications

As a specified impurity in sacubitril/valsartan formulations, 2R,4R-Sacubitril is monitored using high-performance liquid chromatography (HPLC) and mass spectrometry. Regulatory guidelines mandate its concentration to remain below 0.15% to ensure drug safety. Studies using X-ray crystallography (CCDC2453255) and nuclear magnetic resonance (NMR) have elucidated its crystal packing and hydrogen-bonding patterns, aiding in analytical method development.

Mechanistic Insights

While 2R,4R-Sacubitril lacks therapeutic activity, its study has provided insights into neprilysin inhibition mechanisms. Molecular docking simulations show that the 2R,4R configuration disrupts sacubitril’s binding to neprilysin’s active site, explaining its inactivity. This knowledge informs the design of future inhibitors with improved selectivity.

Industrial Synthesis Pathways

The industrial synthesis of 2R,4R-Sacubitril, a stereoisomer of the neprilysin inhibitor sacubitril, involves sophisticated chemical transformations that require careful stereochemical control. The compound, with the molecular formula C₂₄H₂₉NO₅ and molecular weight of 411.49 g/mol, represents a critical impurity in sacubitril manufacturing processes and serves as an important reference standard for quality control applications [1] [2].

The primary synthetic route to sacubitril and its stereoisomers typically begins with 4-bromo-1,1'-biphenyl as the starting material, which undergoes conversion to the corresponding Grignard reagent. This is followed by regioselective reaction with (S)-epichlorohydrin at the less-substituted site of the epoxide [3]. The synthesis proceeds through a series of transformations including Mitsunobu reaction with succinimide, acidic hydrolysis of the succinimide protecting group, and hydrolysis of the alkyl chloride using sodium hydroxide.

A significant advancement in the synthetic approach involves the use of enzymatic methods for stereochemical control. The synthesis of sacubitril precursors has been achieved through one-pot enzymatic cascade strategies that construct two chiral centers without intermediate separation. An ene-reductase from Gluconobacter oxydans has been successfully incorporated in cascade reactions with enzymatic transamination, providing key intermediates in up to 87% yield with 99% diastereomeric excess [4] [5].

Key Intermediate Compounds

The synthesis of 2R,4R-Sacubitril involves several critical intermediates that determine the final stereochemical outcome. The primary intermediate is (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, which serves as a precursor for various sacubitril stereoisomers [6] [7].

| Intermediate | Structure | Yield (%) | Stereochemistry |

|---|---|---|---|

| Biphenyl acetaldehyde | C₁₄H₁₂O | 80 | - |

| (R)-N-Boc-ene amino acid | C₁₇H₂₃NO₅ | 85-90 | R-configuration |

| Reformatsky intermediate | C₂₀H₂₉NO₅ | 70 | 2R,4S |

| Ethyl ester precursor | C₂₄H₂₉NO₅ | 95-99 | Variable |

The synthesis pathway involves a diastereoselective Reformatsky-type carbethoxyallylation reaction, which is crucial for establishing the correct stereochemistry [7] [8]. The formation of the aldehyde intermediate is achieved through an aerobic anti-Markovnikov Wacker oxidation, providing acetaldehyde derivatives in 80% yield with 86:14 selectivity for the aldehyde over the ketone product [9].

A novel approach utilizing omega-transaminase enzymes has been developed for the preparation of key intermediates. The compound of formula (III), particularly (III-a), can be prepared through converting a compound of formula (IV) by contact with an omega-transaminase in the presence of an achiral amine donor, achieving conversion rates exceeding 50% [10]. This enzymatic approach offers significant advantages in terms of stereoselectivity and environmental sustainability.

Catalytic Asymmetric Synthesis Methods

The catalytic asymmetric synthesis of 2R,4R-Sacubitril employs various sophisticated methodologies to achieve the desired stereochemical outcome. Rhodium-catalyzed asymmetric hydrogenation represents one of the most effective approaches for establishing the stereochemical configuration [11] [8].

The asymmetric hydrogenation of alpha,beta-unsaturated carboxylic acids using rhodium complexes with chiral diphosphine ligands has been extensively studied. The (R,R)-Ph-BPE-derived rhodium complex in methanol at 30°C and hydrogen pressure of 10 bar provides optimal performance, achieving complete conversion with catalyst loadings as low as S/C 74,000:1. The product is obtained in high purity with excellent enantioselectivity (enantiomeric ratio = 99.7:0.3) [12].

A breakthrough in the field involves the development of oxa-spirocyclic diphosphine ligands (O-SDP) for ruthenium-catalyzed asymmetric hydrogenation. These ligands demonstrate outstanding performance in the hydrogenation of challenging cyclic tetra-substituted alpha,beta-unsaturated carboxylic acids, providing excellent conversions and enantioselectivities. The O-SDP ligands show particular promise for industrial applications in sacubitril synthesis [13] [11].

Table: Catalytic Systems for Asymmetric Synthesis

| Catalyst | Ligand | Conversion (%) | Enantioselectivity (%) | Conditions |

|---|---|---|---|---|

| Rh complex | (R,R)-Ph-BPE | >99 | 99.7 | 30°C, 10 bar H₂ |

| Ru complex | O-SDP | >95 | >99 | Optimized conditions |

| Transaminase | CDX-043 | 90 | >99.9 | 75 g/L substrate |

The enzymatic approach using engineered amine transaminases has revolutionized the synthesis of chiral sacubitril precursors. The evolved enzyme variant CDX-043 demonstrates exceptional performance, providing 90% conversion at 75 g/L substrate concentration with 1% enzyme loading relative to substrate in 24 hours. The diastereomeric purity toward the desired (2R,4S)-stereoisomer exceeds 99.9:0.1 ratio [14].

Process Optimization Strategies

Process optimization in the synthesis of 2R,4R-Sacubitril involves systematic approaches to enhance efficiency, reduce costs, and ensure consistent quality. The optimization strategies encompass both chemical and enzymatic processes, with particular emphasis on yield improvement and solvent system optimization.

Yield Improvement Techniques

Yield improvement in 2R,4R-Sacubitril synthesis has been achieved through various methodological enhancements. The implementation of flow chemistry techniques has demonstrated significant advantages over traditional batch processes. The use of tube-in-tube gas reactors for aldehyde synthesis allows for improved reaction control and higher yields [9].

The optimization of reaction conditions has led to substantial improvements in overall yield. For the Reformatsky-type carbethoxyallylation, increasing the residence time to 1 hour and incorporating a 10 mL reaction coil after the zinc column achieved full conversion. Additionally, increasing the amount of lithium chloride to 8 equivalents further decreased impurities and improved the yield to 70% with 99:1 diastereomeric ratio [7].

Process Optimization Parameters:

| Parameter | Initial Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Residence time | 20 minutes | 1 hour | 30% increase |

| LiCl equivalents | 4 equiv | 8 equiv | 15% increase |

| Reaction temperature | 25°C | 40°C | 20% increase |

| Solvent ratio | 1:1 | 1:6 (PhMe/BuOH) | 25% increase |

The implementation of machine-assisted methods integrated with batch processes has enabled safe and rapid production of key intermediates. This approach allows for the transformation of starting materials to the target molecule over 7 steps with 54% overall yield [7] [8].

Enzymatic process optimization has focused on improving substrate tolerance and reaction conditions. The engineered transaminase CDX-043 demonstrates high process robustness, tolerating reaction temperatures up to 65°C, isopropylamine concentrations of at least 2 M, and reaction times of at least 5 days. The enzyme shows thermal stability and maintains activity under industrial conditions [14].

Solvent System Optimization

Solvent system optimization plays a crucial role in the synthesis of 2R,4R-Sacubitril, affecting both reaction efficiency and product quality. The development of green chemistry approaches has led to the implementation of environmentally friendly solvent systems that minimize hazardous waste while maintaining analytical accuracy [15].

The optimization of mobile phase composition for analytical applications has been extensively studied. For chiral HPLC analysis, the use of n-hexane with 0.1% trifluoroacetic acid as mobile phase A and ethanol-isopropanol-TFA mixture (80:20:0.1, v/v/v) as mobile phase B has proven effective for stereoisomer separation [16].

Solvent System Optimization Data:

| Application | Solvent System | Composition | Performance |

|---|---|---|---|

| Synthesis | PhMe/BuOH | 1:6 v/v | 80% yield |

| Workup | EtOAc/H₂O | 3:1 v/v | High purity |

| Analysis | Hexane/EtOH/TFA | 80:20:0.1 | Complete resolution |

| Green method | H₂O/EtOH | 75:25 v/v | Reduced waste |

The implementation of water-rich mobile phases with safer co-solvents such as ethanol or isopropanol instead of toxic solvents like methanol and acetonitrile has demonstrated significant environmental benefits. This approach reduces both hazardous waste generation and solvent consumption compared to conventional HPLC methods [15].

For preparative applications, the optimization of solvent systems has focused on maximizing recovery and purity. The use of gradient elution systems with optimized solvent ratios has enabled efficient separation of stereoisomers with minimal solvent consumption. The development of solid-phase microextraction techniques has further reduced solvent usage while maintaining separation efficiency [15].

Analytical Quality Control Protocols

The analytical quality control of 2R,4R-Sacubitril requires sophisticated methodologies to ensure accurate identification, quantification, and purity assessment. The protocols encompass chiral purity assessment and comprehensive impurity profiling to meet regulatory requirements.

Chiral Purity Assessment

Chiral purity assessment of 2R,4R-Sacubitril is conducted using high-performance liquid chromatography with chiral stationary phases. The analysis employs Chiralcel OJ-H columns (250 mm × 4.6 mm, 5 μm) with mobile phases consisting of n-hexane and ethanol delivered at 1.0 mL/min flow rate, achieving complete stereoisomer separation within 50 minutes [16].

The method demonstrates exceptional analytical performance with accuracy ranging from 98.3% to 99.5%, precision with relative standard deviation below 1.82%, and linearity with correlation coefficients exceeding 0.998. The limit of detection is 0.06 μg/mL for sacubitril and 0.10 μg/mL for valsartan, with quantification limits of 0.2 μg/mL and 0.3 μg/mL, respectively [16].

Chiral Purity Analysis Parameters:

| Parameter | Specification | Achieved Result | Acceptance Criteria |

|---|---|---|---|

| Accuracy (%) | 98.0-102.0 | 98.3-99.5 | ± 2.0% |

| Precision (RSD %) | ≤ 2.0 | ≤ 1.82 | ≤ 2.0% |

| Linearity (R²) | ≥ 0.998 | > 0.998 | ≥ 0.998 |

| LOD (μg/mL) | - | 0.06-0.10 | - |

| LOQ (μg/mL) | - | 0.2-0.3 | - |

The stereoisomeric purity assessment involves the analysis of all four possible stereoisomers: (2S,4R)-sacubitril, (2R,4S)-sacubitril, (2S,4S)-sacubitril, and (2R,4R)-sacubitril. The method enables differentiation between these stereoisomers with baseline resolution, ensuring accurate quantification of each isomer [17] [18].

For routine quality control applications, ultra-high-performance liquid chromatography methods have been developed using Accucore XL C8 columns (100 × 4.6 mm, 3 μm) with gradient elution systems. These methods provide rapid analysis with improved sensitivity and reduced analysis time compared to conventional HPLC methods [19].

Impurity Profiling Methodologies

Impurity profiling of 2R,4R-Sacubitril involves comprehensive analytical methodologies to identify, characterize, and quantify process-related impurities and degradation products. The profiling encompasses both known impurities and unknown degradation products formed under various stress conditions.

Liquid chromatography-mass spectrometry methods have been developed for comprehensive impurity profiling. The analysis employs BDS Hypersil C8 columns (150 × 4.6 mm, 5 μm) operated at 30°C with gradient elution using 0.5% trifluoroacetic acid in water as mobile phase A and 0.5% trifluoroacetic acid in acetonitrile as mobile phase B [20].

The method successfully separates sacubitril, valsartan, and seven known impurities including Desvaleryl-Valsartan, Butyryl-Valsartan, Benzyl-Valsartan, Diacid-Sacubitril, Cyclic-Sacubitril, Methyl-Sacubitril, and Maleic-Sacubitril. The validation parameters meet ICH Q2(R1) guidelines with linearity coefficients exceeding 0.999 for all impurities [20].

Impurity Profiling Results:

| Impurity | Retention Time (min) | Limit (%) | Method Precision (RSD %) |

|---|---|---|---|

| Desvaleryl-Valsartan | 3.2 | 0.15 | 1.5 |

| Diacid-Sacubitril | 4.8 | 0.10 | 1.2 |

| Cyclic-Sacubitril | 6.1 | 0.20 | 1.8 |

| Methyl-Sacubitril | 7.4 | 0.15 | 1.6 |

| (2R,4R)-Sacubitril | 8.9 | 0.20 | 1.4 |

Forced degradation studies have been conducted to understand the degradation pathways of sacubitril under various stress conditions. The compound demonstrates stability under thermal and photolytic conditions but undergoes significant degradation under acidic (32.33%), alkaline (36.71%), and oxidative (2.98%) conditions [21].

Mass spectrometric identification of degradation products has been achieved using high-resolution mass spectrometry. Two major degradation products have been identified: SAC D-1 with molecular ion peak at m/z 383.17 corresponding to 5-([1,1'-biphenyl]-4-yl)-4-(3-carboxy propanamide)-2-methyl pentatonic acid, and SAC D-2 with molecular ion peak at m/z 265.15 corresponding to (3S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methyl pyrrolidin-2-one [22].

The impurity profiling methodology includes comprehensive structural elucidation using nuclear magnetic resonance spectroscopy, including two-dimensional NMR techniques. This approach enables definitive identification of unknown impurities and degradation products, supporting regulatory submissions and quality control applications [22] [21].